3-(3,4-Difluorophenoxy)propanenitrile

Description

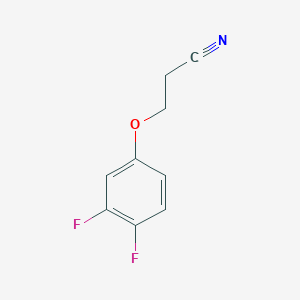

3-(3,4-Difluorophenoxy)propanenitrile is a fluorinated aromatic ether nitrile characterized by a propanenitrile backbone substituted with a 3,4-difluorophenoxy group. Fluorinated phenoxy groups are known to enhance thermal stability, lipophilicity, and bioavailability in pharmaceutical intermediates, making this compound relevant in drug synthesis .

Properties

IUPAC Name |

3-(3,4-difluorophenoxy)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO/c10-8-3-2-7(6-9(8)11)13-5-1-4-12/h2-3,6H,1,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFPVDNLGQHZXCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCCC#N)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluorophenoxy)propanenitrile typically involves the reaction of 3,4-difluorophenol with 3-chloropropanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

3,4-Difluorophenol+3-ChloropropanenitrileK2CO3,DMF,Heat3-(3,4-Difluorophenoxy)propanenitrile

Industrial Production Methods

In an industrial setting, the production of 3-(3,4-Difluorophenoxy)propanenitrile may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluorophenoxy)propanenitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitrile group can be targeted by nucleophiles, leading to the formation of amides or other derivatives.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF), heat.

Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF).

Major Products Formed

Amides: Formed through nucleophilic substitution reactions.

Carboxylic Acids: Formed through oxidation reactions.

Primary Amines: Formed through reduction reactions.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-Difluorophenoxy)propanenitrile depends on its specific application. For instance, in biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved can vary widely based on the context of its use .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Differences and Implications

- The 3,4-substitution pattern may also influence steric interactions in drug-receptor binding . Methoxy groups (in 3-(3,4-dimethoxyphenyl)propanenitrile) are electron-donating, increasing electron density on the aromatic ring and altering reaction pathways compared to fluorine-substituted analogs .

- Functional Group Variations: The sulfonyl group in 3-[(2-fluorophenyl)sulfonyl]propanenitrile enhances chemical stability and acidity but reduces nucleophilicity compared to phenoxy-substituted nitriles . Acetyl and methylamino groups () introduce steric bulk and hydrogen-bonding capacity, which may reduce membrane permeability but improve target specificity in pharmaceuticals .

- Physicochemical Properties: Fluorinated analogs generally exhibit higher lipophilicity (logP) than methoxy-substituted derivatives, favoring blood-brain barrier penetration in CNS drug candidates .

Biological Activity

3-(3,4-Difluorophenoxy)propanenitrile is an organic compound notable for its unique structural features and potential biological activities. The presence of a difluorophenoxy group attached to a propanenitrile moiety enhances its chemical properties, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(3,4-Difluorophenoxy)propanenitrile is , with a molecular weight of approximately 183.15 g/mol. The compound features two fluorine atoms on the aromatic ring, which significantly influence its reactivity and interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇F₂NO |

| Molecular Weight | 183.15 g/mol |

| Functional Groups | Difluorophenoxy, Nitrile |

| Solubility | Soluble in organic solvents |

The biological activity of 3-(3,4-Difluorophenoxy)propanenitrile is primarily attributed to its interaction with specific enzymes and receptors. The difluorophenoxy group enhances binding affinity due to its electronic properties, while the nitrile group contributes to the compound's overall reactivity. Research indicates that compounds with fluorinated structures often exhibit improved pharmacological profiles, which may be beneficial in drug development.

Biological Activity and Therapeutic Potential

Preliminary studies suggest that 3-(3,4-Difluorophenoxy)propanenitrile may possess various biological activities:

- Antimicrobial Activity : Similar compounds have shown potential in disrupting cellular processes or membrane integrity in target organisms. This suggests that 3-(3,4-Difluorophenoxy)propanenitrile could be explored for antimicrobial applications.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .

- Pharmaceutical Intermediate : Due to its unique structure, it can serve as an intermediate in synthesizing more complex pharmaceuticals.

Case Studies

Several case studies have been conducted to evaluate the biological effects of similar compounds:

- Study on Antimicrobial Properties : Research indicated that a related compound, 3-(3,4-Dichlorophenoxy)propanenitrile, exhibited significant antimicrobial and antifungal activity. This study highlighted how structural modifications can enhance biological efficacy.

- Enzyme Interaction Studies : A study focused on the interaction of fluorinated phenoxy compounds with specific target enzymes demonstrated increased binding affinities compared to non-fluorinated analogs. This underscores the potential of 3-(3,4-Difluorophenoxy)propanenitrile as a lead compound for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.